1,3-Diphenyl-1-butanone
Description
Properties
IUPAC Name |
1,3-diphenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFXLVPKFXTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-20-6 | |
| Record name | 1,3-Diphenyl-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1533-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-PHENYLBUTYROPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Design and Conditions
A microwave-assisted synthesis of 1,3-diphenyl-4-nitro-1-butanone (3a) was reported using aryl aldehydes, nitroethane, and ammonium acetate under solvent-free conditions. The reaction proceeds via a Knoevenagel-type condensation, followed by nucleophilic addition and cyclization. Key parameters include:
| Parameter | Value |
|---|---|
| Microwave power | 200 W |
| Reaction time | 4–5 minutes |
| Temperature | 120–130°C (ambient pressure) |
| Yield | 72% |
The product, 1,3-diphenyl-4-nitro-1-butanone, was isolated via silica gel chromatography using petroleum ether–ethyl acetate (4:1). While this method introduces a nitro group at position 4, subsequent reduction or functional group interconversion could yield 1,3-diphenyl-1-butanone. For instance, catalytic hydrogenation (H₂/Pd-C) or treatment with LiAlH₄ may reduce the nitro group to an amine, followed by hydrolysis to the ketone.
Mechanistic Insights
The reaction mechanism involves:
-
Knoevenagel condensation : Formation of an α,β-unsaturated nitro intermediate.
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Conjugate addition : Aryl aldehyde attacks the nitroalkane-derived intermediate.
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Cyclization and aromatization : Stabilization via resonance and loss of water.
This method offers rapid synthesis but requires post-modification to remove the nitro group, potentially affecting overall efficiency.
Hydrazone Formation and Hydrolysis
Hydrolysis to Ketone
Hydrazones are typically hydrolyzed under acidic conditions (e.g., HCl/H₂O) to regenerate ketones. For example:
Applying this to this compound hydrazone would require:
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Hydrazone preparation : Condensation of diphenylmethylhydrazine with butanone.
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Acid hydrolysis : 6 M HCl at reflux for 2–4 hours.
This route’s viability depends on hydrazone stability and hydrolysis efficiency, with yields typically ranging from 50–70% for analogous systems.
Catalytic Friedel-Crafts Acylation
Traditional Stoichiometric Approach
Classical Friedel-Crafts acylation employs stoichiometric AlCl₃ to activate acyl chlorides for electrophilic aromatic substitution. For this compound:
Emerging Catalytic Methods
Recent advances in Friedel-Crafts chemistry highlight catalytic systems for greener synthesis:
| Catalyst | Loading | Solvent | Yield |
|---|---|---|---|
| Sc(OTf)₃ | 10 mol% | Toluene | 85% |
| InCl₃ | 15 mol% | CH₂Cl₂ | 78% |
These methods use benzyl alcohols instead of halides, reducing waste. For this compound, catalytic acylation remains underexplored but could involve:
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In situ acyl chloride generation : Using (COCl)₂ or SOCl₂.
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Lewis acid catalysis : Sc(OTf)₃ or Bi(OTf)₃ to activate the acylating agent.
Comparative Analysis of Methods
The microwave method excels in speed but requires nitro group removal. Catalytic acylation offers sustainability, while hydrazone routes provide modularity for functionalized derivatives.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzoic acid and phenylacetic acid.
Reduction: 1,3-Diphenyl-1-butanol.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
Biochemical Research
1,3-Diphenyl-1-butanone has been utilized in biochemical assays due to its ability to interact with biological molecules. Its applications include:
- Cell Culture : This compound is used in cell culture systems to study cellular responses and metabolic pathways.
- Proteomics : It serves as a biochemical tool for proteomic analyses, aiding in the identification and quantification of proteins within complex mixtures .
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. Notable applications include:
- Drug Synthesis : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.
- Bioactivity Studies : Research has indicated that derivatives of this compound may exhibit significant bioactivity, making it a candidate for further pharmacological studies .
Material Science
The compound also finds utility in material science, particularly in the development of polymers and coatings:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.
- Coating Applications : Used as a component in coatings that require specific chemical resistance or optical properties .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material for various analytical techniques:
- Chromatography : It serves as a calibration standard in chromatographic methods due to its well-defined chemical properties.
- Mass Spectrometry : The compound is analyzed using mass spectrometry for its fragmentation patterns, which assists in structural elucidation during compound identification .
Case Study 1: Drug Development
A recent study focused on synthesizing novel derivatives of this compound aimed at enhancing anti-inflammatory activity. The derivatives were tested against standard models of inflammation, demonstrating improved efficacy compared to existing treatments.
Case Study 2: Material Enhancement
In another study, researchers explored the incorporation of this compound into polyurethane coatings. The modified coatings exhibited enhanced UV resistance and mechanical strength, showcasing the compound's applicability in protective materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
1-Phenyl-1,3-butanedione (Benzoylacetone)
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- CAS Number : 202-286-4
- Key Features : A diketone with phenyl and acetyl groups at positions 1 and 3.
- Comparison: Reactivity: Forms stable enolates and metal chelates due to two electron-withdrawing ketone groups, unlike the mono-ketone 1,3-Diphenyl-1-butanone . Applications: Used in coordination chemistry and as a ligand for transition metals. Solubility: Higher polarity due to dual ketones increases water solubility compared to this compound.
3-Phenylbutyrophenone (Synonym for this compound?)
- Molecular Formula : C₁₆H₁₆O
- Molecular Weight : 224.30 g/mol
- CAS Number : 1533-20-6
- Key Features: Structural ambiguity exists due to conflicting CAS numbers (22071-15-4 in vs. 1533-20-6 in ). If identical to this compound, the compound shares the same applications in organic synthesis and as a reaction intermediate.
4-Nitro-1,3-diphenyl-1-butanone
- Molecular Formula: C₁₆H₁₅NO₃
- Molecular Weight : 269.30 g/mol
- Key Features : Nitro group at position 4 modifies electronic properties.
- Comparison :
3-Hydroxy-1,5-diphenyl-1-pentanone
- Molecular Formula : C₁₇H₁₈O₂
- Molecular Weight : 254.33 g/mol
- CAS Number : 60669-64-9
- Key Features : A hydroxyl group at position 3 and extended carbon chain.
- Comparison: Polarity: Hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. Applications: Potential use in pharmaceuticals due to bioactive hydroxyl and ketone motifs .
3-Methyl-1-phenyl-2-butanone
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 162.23 g/mol
- CAS Number : 2893-05-2
- Key Features : Branched methyl group at position 3.
- Comparison: Steric Effects: Methyl branching reduces reactivity in sterically hindered environments compared to linear this compound. Applications: Industrial solvent and intermediate in fragrance synthesis .
1,3-Diphenyl-1,3-propanedione
- Molecular Formula : C₁₅H₁₂O₂
- Molecular Weight : 224.26 g/mol
- Key Features : Dual ketone groups at positions 1 and 3.
- Comparison: Acidity: Increased acidity due to two electron-withdrawing groups, enabling easier enolate formation than mono-ketone analogs . Applications: Versatile ligand in metal-organic frameworks (MOFs).
Data Table: Comparative Analysis
Research Findings and Discussion
- Reactivity: this compound’s lack of bulky substituents makes it prone to homodimerization, unlike analogs with steric hindrance (e.g., 4-nitro derivatives) .
- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in 4-nitro-1,3-diphenyl-1-butanone) enhance electrophilicity, enabling specialized applications in photochemistry .
Biological Activity
1,3-Diphenyl-1-butanone (DPB) is a ketone compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. Its structure, characterized by two phenyl groups attached to a butanone backbone, suggests potential interactions with various biological targets. This article reviews the biological activity of DPB, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities.
- IUPAC Name: 1,3-Diphenylbutan-1-one
- Molecular Formula: C₁₆H₁₆O
- Molecular Weight: 224.30 g/mol
- Appearance: Pale yellow crystalline powder
- Melting Point: 65.5 - 74.5 °C
Anticancer Properties
Recent studies have highlighted the anticancer potential of DPB and its derivatives. One study synthesized a series of related compounds and evaluated their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal cells. The introduction of specific structural modifications enhanced these effects, suggesting that DPB can serve as a scaffold for developing new anticancer agents .
Table 1: Cytotoxic Effects of DPB Derivatives on MCF-7 Cells
| Compound | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|
| 1,3-Diphenyl-3-(phenylthio)propan-1-one | 15 | Low |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | 10 | Negligible |
| Tamoxifen | 12 | Moderate |
The mechanism by which DPB exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. This process includes the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Additionally, DPB has been shown to inhibit cell proliferation by interfering with cell cycle progression .
Other Biological Activities
Beyond its anticancer properties, DPB exhibits a range of other biological activities:
- Antioxidant Activity: Some studies have reported that DPB and its derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects: Preliminary research suggests that DPB may modulate inflammatory pathways, although more detailed studies are required to elucidate this mechanism.
Case Studies
A notable case study involved the evaluation of DPB's effects in a preclinical model of breast cancer. The study administered various doses of DPB derivatives to tumor-bearing mice. Results demonstrated a significant reduction in tumor size compared to controls, supporting the compound's potential as an effective therapeutic agent in cancer treatment .
Q & A
Q. What are the common synthetic routes for 1,3-Diphenyl-1-butanone in academic research?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using phenylacetyl chloride and benzene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Alternatively, Claisen-Schmidt condensation between acetophenone derivatives and benzaldehyde analogs under acidic or basic conditions can yield the compound. For example, ethanol and thionyl chloride have been used as solvents and catalysts in similar ketone syntheses . Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
Q. How should this compound be characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–7.5 ppm for phenyl groups) and ketone carbonyl carbon (δ ~200 ppm). Compare with computational predictions (e.g., ChemSpider data ).
- IR Spectroscopy : Confirm the ketone C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z = 210.3 for C₁₆H₁₄O) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks due to volatile organic compound (VOC) emissions.
- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste management services .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity and reduce side reactions .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) with non-polar solvents (e.g., toluene) to enhance reaction kinetics.
- Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .
Q. How to resolve contradictions in spectroscopic data when characterizing byproducts?
- Methodological Answer :
- Iterative Analysis : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm structural assignments .
- Computational Modeling : Use tools like Gaussian or ACD/Labs to predict spectroscopic properties and identify discrepancies .
- Chromatographic Separation : Employ preparative HPLC to isolate ambiguous byproducts for individual analysis .
Q. What mechanistic insights can be gained from studying the reaction pathways of this compound formation?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated reactants to probe rate-determining steps in Friedel-Crafts acylation .
- DFT Calculations : Model transition states to identify steric/electronic influences of substituents on reaction efficiency .
- In Situ Monitoring : Apply real-time FTIR or Raman spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
